Chloroneb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

At 25 °C: 115 g/kg acetone, 89 g/kg xylene, 118 g/kg dimethylformamide, 133 g/kg dichloromethane

In water, 8.0 mg/L @ 25 °C

Synonyms

Canonical SMILES

what is the mode of action of Chloroneb fungicide

Mode of Action and Cellular Targets

Experimental evidence indicates that Chloroneb's antifungal activity stems from its ability to induce membrane damage. The table below summarizes the key experimental findings on its cellular effects:

| Observed Effect | Experimental Context | Significance | Citation |

|---|---|---|---|

| Lysis of the inner mitochondrial membrane | Studies on fungal species | Disrupts cellular energy production and metabolism. | [1] |

| Attack on the nuclear membrane | Observed at higher fungicide doses | Suggests potential for broader cellular disruption and damage to genetic material. | [1] |

| Disruption of various other membranes | Higher doses on various fungi | Indicates a general membrane-disrupting effect, not limited to specific organelles. | [1] |

Based on this experimental data, the proposed mechanism of action can be visualized as a process leading to membrane integrity loss:

Proposed mechanism of this compound leading to fungal cell death.

Fungicide Classification and Properties

For researchers, the classification and key characteristics of this compound are summarized below:

| Property | Description |

|---|---|

| FRAC Code | 14 [2] |

| FRAC Group | Aromatic hydrocarbons [2] |

| Chemical Name | 1,4-dichloro-2,5-dimethoxybenzene [2] [3] |

| Molecular Formula | C₈H₈Cl₂O₂ [2] |

| Solubility (Water) | 8 mg/L at 20°C (Low) [2] |

| Log P | 3.58 (High) [2] |

| Primary Use | Seed treatment for fungal diseases in crops like soybeans, cotton, and beans [2]. |

Its low aqueous solubility and high soil persistence (typical soil DT₅₀ of 130 days) make it suitable for long-term seed and soil protection [2].

Detailed Experimental Evidence

| Study Focus | Detailed Methodology | Key Findings | Citation |

|---|---|---|---|

| Effect on growth & ultrastructure | Treated various fungal species with this compound and its metabolites; analyzed cell structure using electron microscopy. | Caused significant ultrastructural changes, including lysis of the inner mitochondrial membrane and damage to the nuclear membrane. | [1] |

| Specificity & mechanism | Investigated effects on susceptible and resistant fungi, likely observing growth inhibition and structural changes. | Helped establish the specificity of this compound's action and provided early evidence for its membrane-targeting mechanism. | [1] |

| Growth & metabolism in Ustilago maydis | Studied the impact of this compound on the growth and metabolic processes of the corn smut fungus. | Provided data on how the fungicide disrupts normal fungal metabolism, consistent with energy failure due to mitochondrial damage. | [1] |

Regulatory and Research Status

This compound is now considered an obsolete fungicide and is not approved for use in the European Union [2]. Much of the foundational research on its mechanism was conducted in the 1970s and 1980s [1]. For researchers, it serves as a historical case study of a membrane-disrupting fungicide.

References

Chloroneb environmental fate and degradation pathways

Chloroneb: Chemical Identity and Properties

The table below summarizes the fundamental chemical and environmental fate properties of this compound.

| Property | Description / Value |

|---|---|

| IUPAC Name | 1,4-dichloro-2,5-dimethoxybenzene [1] |

| Chemical Formula | C₈H₈Cl₂O₂ [1] |

| CAS RN | 2675-77-6 [1] |

| Pesticide Type | Obsolete fungicide, previously used as a seed treatment [1] |

| Mode of Action | Systemic, absorbed via roots; lipid peroxidation inhibitor [1] |

| Water Solubility | 8 mg/L (at 20 °C, pH 7) - Low [1] |

| Octanol-Water Partition Coefficient (Log P) | 3.58 - High [1] |

| Soil Degradation DT₅₀ (typical) | 130 days (Persistent) [1] |

| Soil Mobility | Slightly mobile / Low leachability [1] |

| Vapour Pressure | 400 mPa (Highly volatile) [1] |

Environmental Fate and Behaviour

This compound's physical and chemical properties dictate its behavior in the environment. Its low water solubility and high organic carbon partition coefficient indicate it will bind strongly to soil particles [1]. Combined with its high vapor pressure, this strong adsorption means that while it is persistent in soil, its primary route for movement from the application site is through volatilization and drift rather than leaching into groundwater [1].

The persistence of organic chemicals like this compound in soil can be influenced by the phenomenon of "aging". Over time, a fraction of the chemical can become sequestered within soil organic matter, moving from a readily available (labile) state to a desorption-resistant (non-labile) state [2]. This "aged" fraction has significantly reduced bioavailability to microorganisms, which can slow the rate of biodegradation and contribute to long-term persistence [2].

Experimental Protocols for Fate Studies

While specific methodologies for this compound were not detailed in the search results, the following outlines standard regulatory studies required for pesticide assessment, as referenced by the U.S. EPA [3].

- Aerobic Soil Metabolism Study (OPPTS 835.4100): Determines the degradation rate of the pesticide in soil and identifies its primary metabolites. Soil samples are treated with the radiolabeled pesticide and incubated in the dark under aerobic conditions. Evolution of CO₂ is trapped and measured to monitor mineralization, while soil extracts are analyzed to determine the degradation half-life (DT₅₀) [3].

- Soil Adsorption/Desorption Study (OPPTS 835.1230): Measures the soil-water partition coefficient normalized for organic carbon (KOC). Batch equilibrium experiments are conducted where soil samples are mixed with a pesticide solution. The amount of pesticide adsorbed to the soil is calculated after analysis. This KOC value is a critical input for environmental modeling of pesticide mobility [3].

- Aerobic Aquatic Metabolism Study (OPPTS 835.4300): Evaluates degradation in water-sediment systems. This study provides a half-life for the pesticide in aquatic environments, which is used in surface water exposure models [3].

Degradation Pathway Visualization

Based on its chemical structure, this compound is a dichlorinated benzene derivative. While its specific metabolic pathway is not published, it is classified under FRAC Code 14, which includes fungicides that inhibit lipid peroxidation [1]. The initial microbial attack on such chlorinated aromatic compounds often begins with a dioxygenase enzyme. The following diagram illustrates a plausible, generalized degradation pathway for a chlorobenzene compound, which may share similarities with the initial steps of this compound biodegradation [4].

Generalized aerobic microbial degradation pathway for a chlorinated aromatic compound.

Research Implications and Gaps

The available data shows that this compound is no longer an approved pesticide in the EU and is considered obsolete [1]. Research into its environmental fate is likely historical. The major research gap identified is the lack of a fully elucidated microbial degradation pathway. Future research could focus on isolating microorganisms capable of utilizing this compound as a carbon source and characterizing the catabolic enzymes and genes involved, which is crucial for potential bioremediation of contaminated sites.

References

Chloroneb toxicity and mammalian safety profile

Chloroneb Safety Profile at a Glance

The table below summarizes the key mammalian safety and environmental fate parameters for this compound based on the retrieved data.

| Parameter | Description / Value | Classification / Significance |

|---|---|---|

| Acute Oral Toxicity | Low | Toxicity Category IV (EPA) [1] |

| Acute Dermal Toxicity | Low | Toxicity Category IV (EPA) [1] |

| Acute Inhalation Toxicity | Low | Toxicity Category IV (EPA) [1] |

| Eye Irritation | Mild irritant | Toxicity Category III (EPA) [1] |

| Skin Irritation | Irritant | Identified as a skin and eye irritant [2] |

| Systemic Activity | Systemic fungicide, absorbed via roots [2] | |

| Mode of Action (Fungi) | Lipid peroxidation inhibitor [2] | FRAC Code 14 [2] |

| Soil Persistence (DT₅₀) | 130 days (typical) [2] | Persistent |

| Regulatory Status | Not approved in the EU; tolerances being revoked in the US [2] [3] | Obsolete |

Proposed Mechanisms and Experimental Insights

While specific mammalian biochemical pathways are not detailed in the search results, its fungicidal mechanism and some research contexts are provided.

- Primary Mode of Action in Fungi: this compound is characterized as a lipid peroxidation inhibitor [2]. Although the exact biochemical interaction in mammals is not specified, this suggests its primary action involves disrupting cellular membrane integrity in target fungi.

- Cellular Effects in Fungi: One study indicates that in fungi, this compound at higher doses "causes lysis of the inner mitochondrial membrane... attacks the nuclear membrane and also other membranes" [4]. This supports the view that its toxicity is related to membrane disruption.

- Research on Protein Interactions: A 2024 review highlights the importance of studying fungicide-serum albumin interactions for understanding toxicity and mechanisms [1]. This methodology could be relevant for this compound research, though the review does not detail specific experimental protocols for this compound itself.

The following diagram outlines a potential investigative workflow for elucidating this compound's mechanism of action based on general principles and clues from the search results.

Important Limitations and Data Gaps

A significant challenge in preparing a thorough guide is the scarcity of specific data.

- Lack of Detailed Protocols: The search results do not contain the "detailed methodologies for all key experiments" you requested. The available information is largely summative.

- Dated Research: Much of the core toxicological and mechanistic data is from older studies. The most recent specific finding is from a 2021 environmental monitoring study mentioned in a 2024 review [4] [1].

- Obsolete Status: this compound is classified as obsolete and is no longer approved for use in the EU, with tolerances being revoked in the US [2] [3]. This status likely explains the lack of recent toxicological research.

References

- 1. Fungicide-albumin interactions: unraveling the complex ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 3. Atrazine, this compound, Chlorpyrifos, Clofencet, Endosulfan ... [federalregister.gov]

- 4. On the mechanism of action of the fungicide this compound [sciencedirect.com]

Chloroneb solubility and vapor pressure characteristics

Core Physicochemical Properties of Chloroneb

The table below summarizes the key quantitative data for this compound, which is important for understanding its environmental behavior and experimental handling [1].

| Property | Value | Conditions / Notes |

|---|---|---|

| Water Solubility | 8 mg/L | At 20°C and pH 7 |

| Vapor Pressure | 400 mPa | At 20°C |

| Octanol-Water Partition Coefficient (Log P) | 3.58 | Indicates a high propensity to dissolve in fats/oils rather than water. |

| Henry's Law Constant | 1.05 Pa·m³/mol | At 25°C, confirms moderate volatility from water. |

| Melting Point | 134 °C | [2] |

| Soil Degradation (DT₅₀) | 130 days | Under aerobic conditions, classified as persistent. |

Experimental Protocols & Methodology

For researchers needing to verify or determine these properties, here are the standard experimental approaches and considerations based on the data provided.

Solubility Determination

- General Protocol: The water solubility of 8 mg/L was determined at 20°C and a neutral pH of 7 [1]. This falls into the "low solubility" category for pesticides.

- Methodology Note: The data is classified with a reliability code of "F3," indicating it comes from the U.S. EPA databases but is from an unverified source [1]. Standard protocols involve equilibrating an excess of the solid compound in water at a controlled temperature, followed by filtration and quantitative analysis of the dissolved concentration (e.g., via HPLC or GC-MS).

Vapor Pressure Measurement

- General Protocol: The vapor pressure of 400 mPa was measured at 20°C [1].

- Methodology Note: This data is tagged as "Q3," meaning it comes from an unverified online source [1]. Established laboratory methods for measuring vapor pressures in this range include the gas saturation method or effusion methods. The high value indicates that this compound is highly volatile, meaning drift and loss to the atmosphere during or after application are significant concerns [1].

Mechanism of Action & Signaling Pathway

While not directly related to its solubility, this compound's biochemical mechanism provides context for its use. It belongs to a group of fungicides that exert their effect by inappropriately activating the High-Osmolarity Glycerol (HOG) signaling pathway in fungi [3]. This pathway is crucial for how fungi respond to osmotic stress.

The diagram below illustrates this mechanism and the logical workflow for determining it.

Logical workflow for determining this compound's mechanism of action.

Activation of the HOG pathway by this compound leads to intracellular glycerol accumulation. Without actual osmotic stress, this causes swelling, leakage of cellular contents, and ultimately, fungal cell death [3].

Important Handling & Regulatory Notes

- Toxicity Profile: this compound has low to moderate toxicity to mammals and is primarily a skin and eye irritant [1]. It is classified in Toxicity Category IV (the lowest level) for oral, dermal, and inhalation exposure [4].

- Regulatory Status: this compound is classified as an obsolete fungicide and is not approved under the European Union's EC Regulation 1107/2009 [1].

- Stability & Incompatibilities: The compound is stable in common organic solvents and in the presence of dilute acids or alkalis but is subject to microbial decomposition in moist soil [2]. It may react with strong oxidizers [2].

References

Chloroneb chemical name 1,4-dichloro-2,5-dimethoxybenzene

Chemical Profile and Identification

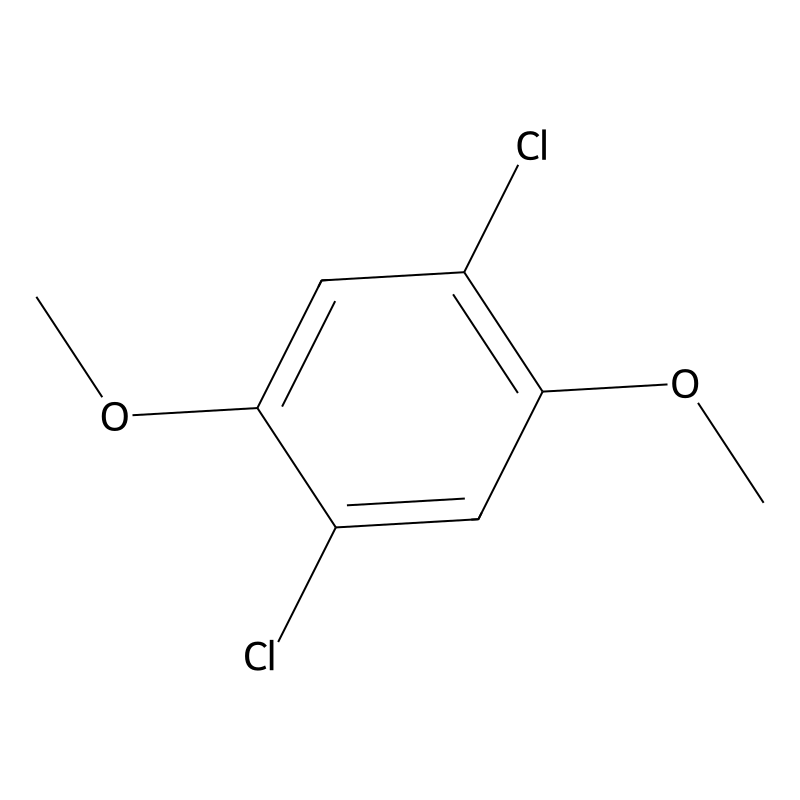

Chloroneb is a chlorinated benzene derivative with the systematic name 1,4-dichloro-2,5-dimethoxybenzene [1] [2].

| Property | Details |

|---|---|

| CAS Number | 2675-77-6 [1] [2] [3] |

| Molecular Formula | C₈H₈Cl₂O₂ [1] [2] [3] |

| Molecular Weight | 207.05 g/mol [1] [2] [3] |

| Chemical Structure | |

| Common Synonyms | Demosan, Tersan SP, Soil fungicide 1823 [1] [2] [3] |

| RTECS Number | CZ4750000 [2] [3] |

Physical and Chemical Properties

This table summarizes the key physical and chemical characteristics of this compound.

| Property | Value / Description | Source |

|---|---|---|

| Physical Appearance | White to tan solid or beige powder with a musty odor [1] [2] | CAMEO Chemicals, ChemicalBook |

| Melting Point | 129 - 135 °C [2] [3] [4] | ChemicalBook, Chemsrc, Fisher Sci |

| Boiling Point | 268 - 269 °C [1] [2] [3] | CAMEO Chemicals, ChemicalBook, Chemsrc |

| Density | 1.66 g/cm³ [1] [2] | CAMEO Chemicals, ChemicalBook |

| Water Solubility | < 0.1 mg/mL at 23°C; often reported as 8 mg/L at 25°C [1] [2] [3] | CAMEO Chemicals, ChemicalBook, Chemsrc |

| Vapor Pressure | 0.003 mmHg at 25°C [1] [2] | CAMEO Chemicals, ChemicalBook |

| Partition Coefficient (Log P) | 3.58 - 3.64 [2] [3] | ChemicalBook, Chemsrc |

Synthesis and Analytical Methods

This compound can be synthesized through the chlorination of 1,4-dimethoxybenzene [3]. In analytical protocols, it has been identified as a metabolite in fungal cultures using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) [5]. This method involves sampling the volatile compounds from the headspace of a sealed culture dish, which are then separated and identified by the GC-MS system [5].

Biological Activity and Applications

- Fungicidal Action: this compound is a systemic fungicide used to protect cotton, bean seeds, and turf from diseases [2]. It shows specific efficacy against pathogens like Pythium iwayamai, with its growth inhibition effect being comparable to novel antibiotics discovered from arctic fungal strains [6].

- Role in Microbial Interactions: Recent research has identified this compound as a volatile organic compound (VOC) produced by the pathogenic fungus Fusarium oxysporum [5]. This suggests its potential role as an infochemical in microbial interactions, although its exact function in this context is an area of ongoing study [5].

Toxicological Profile and Mechanisms

Acute toxicity studies indicate that this compound has low to moderate toxicity, with an oral LD₅₀ in rats of 11,000 mg/kg [3]. Symptoms of acute exposure can include vomiting, tremors, and convulsions [1].

A key toxicogenomics study investigated the hepatotoxicity mechanisms of this compound and its structural analogs [7]. The research used microarray analysis on rat primary hepatocytes exposed to these chemicals and revealed that this compound affects critical biological pathways leading to liver toxicity [7]. The proposed mechanism is illustrated below.

This proposed Adverse Outcome Pathway (AOP) is supported by transcriptomic data, which showed that this compound affects biological pathways related to peroxisome proliferation, oxidative stress, and mitochondrial dysfunction, consistent with observed in vivo hepatotoxicity [7].

Handling and Safety Considerations

For researchers handling this compound in a laboratory setting, the following precautions are recommended:

- Personal Protective Equipment (PPE): Wear chemical splash goggles, impervious gloves, and protective clothing [2]. A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when there is a risk of inhalation exposure [1] [2].

- First Aid Measures:

- Ingestion: Do not induce vomiting. Seek immediate medical attention [1] [2].

- Skin Contact: Immediately flood the affected area with water and wash thoroughly with soap and water [1] [2].

- Eye Contact: Flush eyes with water for 20-30 minutes and seek medical help [1] [2].

- Inhalation: Move to fresh air immediately [1] [2].

- Environmental Hazard: this compound is classified as dangerous for the environment (Hazard Statement H411) [3].

This technical guide synthesizes the fundamental and contemporary research on this compound. The toxicogenomic insights, in particular, highlight the value of modern omics technologies in elucidating the safety profiles of chemical agents [7].

References

- 1. This compound - CAMEO Chemicals - NOAA [cameochemicals.noaa.gov]

- 2. 1,4-Dichloro-2,5-dimethoxybenzene(2675-77-6) [chemicalbook.com]

- 3. , 1 - 4 - Dichloro , 2 - 5 | CAS#:2675-77-6 | Chemsrc dimethoxybenzene [chemsrc.com]

- 4. 1,4-Dichloro-2,5-dimethoxybenzene, TCI America 25 g [fishersci.com]

- 5. Use of Volatile Organic Compounds Produced by Bacillus ... [mdpi.com]

- 6. Isolation of growth inhibitors of the snow rot pathogen ... [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the potential mechanisms for hepatotoxicity ... [sciencedirect.com]

Chloroneb lipid peroxidation inhibition mechanism

Mode of Action and Cellular Impact

Chloroneb is a systemic fungicide absorbed through the roots and is classified by the Fungicide Resistance Action Committee (FRAC) as a lipid peroxidation inhibitor within Group 14 [1]. The table below summarizes its core characteristics:

| Feature | Description |

|---|---|

| Chemical Name | 1,4-dichloro-2,5-dimethoxybenzene [1] |

| FRAC Code | 14 [1] |

| Primary Mode of Action | Systemic fungicide; Lipid peroxidation inhibitor [1] |

| Proposed Cellular Effect | Induces lipid peroxidation, leading to membrane damage [2] |

Research indicates that this compound and similar dicarboximide fungicides trigger a process where lipid peroxidation becomes a side effect of inhibiting sterol demethylation in fungi. This peroxidation causes oxidative damage to lipids within the fungal cell membrane, a phenomenon observed in studies on Mucor mucedo and Ustilago maydis [2]. This membrane damage is considered a key part of its antifungal effect [2].

Experimental Evidence and Context

The link between this compound's antifungal action and membrane damage is supported by experimental findings:

- Connection to Oxidative Stress: The antifungal action of related fungicides is associated with superoxide and singlet oxygen-catalyzed lipid peroxidation [2]. Measuring markers like malondialdehyde (MDA) content reflects the degree of membrane damage caused by lipid peroxidation [2].

- Cellular Target: Evidence suggests this compound causes lysis of the inner mitochondrial membrane in specific fungi and attacks the nuclear membrane and other membranes at higher doses [3].

The Mechanism in a Broader Context

The general mechanism of lipid peroxidation inhibition by pesticides is complex. The following diagram outlines the key stages of lipid peroxidation and the potential intervention point for an inhibitor, based on the general principles found in the search results.

Generalized lipid peroxidation pathway and inhibition.

Based on the general principles of lipid oxidation [4], the process involves:

- Initiation: An initiator (e.g., reactive oxygen species) abstracts a hydrogen atom from an unsaturated lipid (LH), forming a lipid radical (L•).

- Propagation: The lipid radical rapidly reacts with oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then attack another unsaturated lipid, generating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating a chain reaction.

- Termination: The chain reaction ends when two radicals combine to form non-radical products.

- Inhibition: An inhibitor like this compound is proposed to interfere with this radical chain process, likely by scavenging peroxyl radicals to prevent them from propagating the cycle, thereby protecting cellular membranes from oxidative degradation.

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. An investigation into the role of lipid peroxidation in ... [sciencedirect.com]

- 3. On the mechanism of action of the fungicide this compound [sciencedirect.com]

- 4. Analysis of the Efficiency of Antioxidants in Inhibiting Lipid ... [mdpi.com]

environmental behavior of Chloroneb in ecosystems

Environmental Fate Profile of Chloroneb

| Parameter | Value | Classification / Implication |

|---|---|---|

| Water Solubility (at 20°C) | 8 mg/L [1] | Low |

| Soil Degradation DT₅₀ (typical) | 130 days [1] | Persistent |

| Vapour Pressure (at 20°C) | 400 mPa [1] | Highly volatile |

| Octanol-Water Partition Coefficient (Log P) | 3.58 [1] | High |

| GUS Leachability Index | 1.65 [1] | Low leachability |

Mechanism of Action and Environmental Transformation

This compound's environmental impact is influenced by its biochemical mechanism and transformation in soil.

- Cellular Mechanism of Action: this compound is a lipid peroxidation inhibitor classified in FRAC Group 14. It exhibits systemic properties and is absorbed through plant roots [1]. At a cellular level, research indicates it causes lysis of the inner mitochondrial membrane in specific fungi and attacks the nuclear membrane, with these effects becoming more pronounced at higher doses [2].

- Transformation in Soil: A key environmental behavior is its interconversion by soil microorganisms. This compound can be metabolized into 2,5-dichloro-4-methoxyphenol, and this process is reversible [2]. This cycle contributes to its persistence in the environment.

The following diagram outlines its primary environmental pathways and cellular mechanisms based on available data:

Toxicity and Regulatory Status

This compound presents a specific toxicity profile and is no longer approved for use in many regions.

- Toxicity to Mammals and Non-Target Organisms: this compound has been demonstrated to have low to moderate toxicity to mammals, birds, fish, and aquatic invertebrates [1]. It is not highly toxic to humans but is considered a skin and eye irritant [1]. Official categorization places it in Toxicity Category IV (the lowest level) for oral, dermal, and inhalation toxicity, and Category III for ocular irritation [3].

- Regulatory Status: The fungicide is classified as obsolete and is not approved under current EC Regulation 1107/2009 [1]. It was historically used as a seed treatment and on turf, ornamentals, and crops like soybeans and cotton [1].

Guidance for Contemporary Research

Given the dated nature of the primary research on this compound, your work as a researcher would benefit from focusing on modern analytical and ecological techniques.

- Leverage Modern Analytical Techniques: The use of suspect screening analysis with high-resolution mass spectrometry, as demonstrated in recent ecotoxicological studies [4], is a powerful method. This approach could be applied to screen for this compound and its known metabolite (2,5-dichloro-4-methoxyphenol) in environmental samples, even if they are not the primary target, to better understand their presence in complex mixtures.

- Investigate Mixture Toxicity: Since this compound persists in the environment, it is likely to co-occur with other contaminants. A relevant research direction is to study its combined ecological effects with other pesticides or pollutants using in situ bioassays with native species, a methodology highlighted in current environmental risk assessments [4].

References

Chloroneb leachability and mobility in soil systems

Key Properties Governing Chloroneb's Soil Mobility

| Property | Value | Significance & Implication |

|---|---|---|

| Water Solubility | 8 mg/L (at 20°C, pH 7) [1] | Low aqueous solubility limits its dissolution and availability for movement with water. |

| Soil Adsorption (Koc) | 3.80 x 10³ (approx. 3800) [1] | Very high adsorption. Strongly binds to soil, particularly organic matter, preventing leaching. |

| Soil Degradation (DT₅₀) | 130 days (typical, aerobic) [1] | Persistent. Degrades slowly, leading to a longer potential presence in the surface soil. |

| Vapour Pressure | 400 mPa (at 20°C) [1] | Highly volatile. Primary movement risk is through volatilization and potential drift during/after application. |

Experimental Protocols for Assessing Mobility

Researchers use specific methodologies to determine the parameters listed above. Here are the core experimental approaches for evaluating this compound's fate in soil.

- Batch Equilibrium Method for Adsorption (Koc): This standard protocol determines how a pesticide distributes itself between soil and water.

- Procedure: A series of centrifuge tubes containing a fixed mass of soil are spiked with different concentrations of this compound in a background solution (e.g., 0.01M CaCl₂). The tubes are shaken for a set period (e.g., 24 hours) to reach equilibrium, then centrifuged to separate the soil from the water. The concentration of this compound remaining in the water phase is analyzed, typically using gas chromatography (GC) or high-performance liquid chromatography (HPLC) [2]. The Kd value is calculated from the concentration difference, and the Koc is derived by normalizing for the soil's organic carbon content.

- Laboratory Incubation for Degradation (DT₅₀): This method measures the rate at which this compound breaks down in soil.

- Procedure: Soil samples are treated with this compound and maintained at a constant temperature and moisture level. Sub-samples are destructively harvested at regular intervals over the study period. This compound and its major metabolites are extracted from the soil and quantified using GC or HPLC [2]. The DT₅₀ (time for 50% degradation) is calculated by fitting the concentration data over time to a kinetic model (e.g., first-order decay).

- Lysimeter or Field Dissipation Studies: These more complex studies provide real-world data on how this compound dissipates from the plant-soil system.

- Procedure: In a field study, this compound is applied to turfgrass plots. Samples of soil, thatch, and grass clippings are collected over time. These samples are analyzed to track the decline of this compound residues. A 1994 study using this method reported a dissipation half-life (RL₅₀) of 24.1 days on and in plant matrices, though the half-life in soil itself was much longer [3].

Conceptual Overview of this compound's Fate in Soil

The following diagram illustrates the primary processes and fate of this compound after its application in a soil system, based on its key physicochemical properties.

This compound's strong soil binding and slow degradation limit leaching, but its high volatility poses a drift risk.

Research and Regulatory Context

- Regulatory Status: this compound is classified as an obsolete fungicide and is not approved under the current EC Regulation 1107/2009 [1]. This limits the availability of very recent studies.

- Advanced Mobility Modeling: Tools like the Fraunhofer Leaching Calculator use key parameters (Koc and DT₅₀) with models like FOCUS-PELMO to simulate pesticide movement. According to its criteria, a substance leaching less than 1% of the applied mass is classified as "not mobile," which aligns with this compound's profile [4].

References

Comprehensive Application Notes and Protocols for Chloroneb in Turf Disease Control

Chemical and Regulatory Profile

Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a systemic fungicide that was historically developed circa 1967 primarily for controlling fungal diseases in turf and various crops [1]. Its primary mode of action is classified as a lipid peroxidation inhibitor (FRAC Group 14), and it is absorbed systemically through plant roots [1].

According to current regulatory databases, this compound holds an obsolete status and is not approved under contemporary regulatory frameworks such as EC Regulation 1107/2009 [1]. Its primary historical uses included seed treatment and turf application for controlling diseases such as snow mold, blights, brown patch, and damping-off in various crops including soybeans, cotton, beans, and sugarbeet [1].

Table 1: Fundamental Chemical and Regulatory Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| IUPAC Name | 1,4-dichloro-2,5-dimethoxybenzene | [1] |

| Chemical Formula | C₈H₈Cl₂O₂ | [1] |

| CAS RN | 2675-77-6 | [1] |

| Molecular Mass | 207.1 g/mol | [1] |

| Physical State | Colourless crystalline solid | [1] |

| FRAC Code | 14 (Lipid peroxidation inhibitor) | [1] |

| EU Approval Status | Not approved | [1] |

| Primary Historical Use | Fungicide seed treatment and turf application | [1] |

Historical Application Protocols for Turf Diseases

Target Diseases and Efficacy

This compound demonstrated particular efficacy against Typhula blight (gray snow mold), a disease affecting turfgrasses under persistent snow cover in cold climates [2]. Research by Vargas and Beard (1970) documented its successful application on Penncross creeping bentgrass maintained at a 0.5-inch (13-mm) height of cut [2]. It is important to note that this compound was historically not effective against pink snow mold (Microdochium patch) [2].

Application Methods and Formulations

This compound was commercially available in various formulations, including 65% wettable powder (WP) and 10% granular formulations [1] [2]. The application was typically performed as a single, preventative treatment in late fall (November) before the onset of persistent snow cover [2].

Table 2: Historical Turf Application Parameters for this compound

| Parameter | Specification | Reference | | :--- | :--- | :--- | | Target Disease | Typhula blight (Gray Snow Mold) | [2] | | Application Timing | Single application in late Fall (November) | [2] | | Formulation | 65% Wettable Powder (WP) | 10% Granular | [2] | | Application Rate (WP) | 9 oz per 1,000 ft² (27.5 kg/ha) | [2] | | Application Rate (Granular) | 2.5 - 3.75 lb per 1,000 ft² (122 - 183 kg/ha) | [2] | | Application Equipment | Spartan Sprayer at 200 psi (1,379 kPa) | [2] | | Reported Efficacy | Effective control (vs. 86-93% damage in untreated plots) | [2] |

The following workflow diagram illustrates the key steps for the historical experimental protocol used in this compound efficacy trials:

Environmental Fate and Toxicity Profile

Environmental Behavior

This compound exhibits particular environmental characteristics that influence its application and potential impact. It has a low aqueous solubility of 8 mg/L at 20°C and a high octanol-water partition coefficient (Log P = 3.58), indicating a tendency to bind to soil organic matter [1]. Consequently, it is classified as slightly mobile with low leachability, reducing its propensity to contaminate groundwater [1]. However, it is highly volatile (vapour pressure = 400 mPa) and may be prone to drift if applied directly to plants or soil [1]. Its persistence in soil is significant, with a typical aerobic soil DT₅₀ (half-life) of 130 days, classifying it as persistent [1].

Mammalian and Ecological Toxicity

From a toxicological perspective, this compound presents a low to moderate toxicity profile to mammals and is not considered highly toxic to humans [1] [3]. It has been demonstrated to have low dermal, oral, and inhalation toxicity, categorized as Toxicity Category IV (the lowest level) for these routes of exposure [3]. However, it is recognized as a skin and eye irritant (Toxicity Category III for ocular irritation) [1] [3]. For non-target organisms, it shows low to moderate toxicity to birds, fish, and aquatic invertebrates [1].

Table 3: Comprehensive Environmental Fate and Toxicity Data

| Parameter | Value/Classification | Reference |

|---|---|---|

| Solubility in Water (20°C) | 8 mg/L (Low) | [1] |

| Vapour Pressure | 400 mPa (Highly volatile) | [1] |

| Soil DT₅₀ (Typical) | 130 days (Persistent) | [1] |

| Soil Mobility | Slightly mobile | [1] |

| Mammalian Toxicity | Low to moderate | [1] |

| Human Toxicity (Acute) | Low (Not highly toxic) | [1] |

| Irritant Properties | Skin and eye irritant | [1] |

| Avian/Fish Toxicity | Low to moderate | [1] |

Research Implications and Modern Context

Significance in Fungicide Development

This compound's development represented a significant advancement in its era, providing an effective alternative to heavy metal-based fungicides such as mercury and cadmium compounds, which presented greater environmental and toxicological concerns [2]. Its systemic activity and specific mode of action made it a valuable tool for managing challenging diseases like snow mold.

Contemporary Research Considerations

For modern researchers and drug development professionals, this compound serves as a historical case study in fungicide development and environmental profiling. Its obsolescence underscores the evolving nature of pesticide regulation and the increasing emphasis on environmental fate and mammalian toxicity in the approval process [1] [4].

Current research in turf disease management is increasingly focused on integrated pest management (IPM) strategies that combine reduced-risk fungicides with biological control agents (BCAs) to reduce chemical loads, manage resistance, and maintain efficacy [4]. While this compound is no longer part of modern arsenals, understanding its properties and historical use informs the development of next-generation fungicides with improved safety and environmental profiles.

References

Chloroneb seed treatment protocols for cotton

Introduction and Mode of Action

Chloroneb is a systemic fungicide that is absorbed through the roots of plants [1]. Its primary mode of action is the inhibition of lipid peroxidation [1]. Scientific studies indicate that it causes lysis of the inner mitochondrial membrane in sensitive fungi and can attack the nuclear membrane and other cellular membranes at higher concentrations [2].

Historically, it was used as a seed treatment to protect against soil-borne pathogens, specifically targeting Rhizoctonia solani within the cotton seedling disease complex [3]. It was often co-formulated with the fungicide metalaxyl, which controlled Pythium ultimum, to provide a dual mode of action against these two primary organisms [3].

Application Specifications and Efficacy

The following table summarizes the key application parameters for the historical Apron/Chloroneb flowable fungicide, based on available documentation.

| Parameter | Specification | Notes |

|---|---|---|

| Target Pathogens | Rhizoctonia solani | Part of the cotton seedling disease complex [3]. |

| Formulation Type | Flowable Seed Treatment | Co-formulation of metalaxyl and this compound [3]. |

| Application Rate | 5.75 to 11.5 fl. oz. per cwt (central weight) of seed | Adjusted based on disease pressure [3]. |

| Spectrum of Control | Systemic control of Pythium and Rhizoctonia | Metalaxyl controls Pythium; this compound controls Rhizoctonia [3]. |

The efficacy of this treatment against a broader spectrum of pathogens, including Fusarium spp. and Thielaviopsis basicola, was enhanced by adding other fungicides, as shown in the historical trial data below.

Table: Historical Efficacy Data of Fungicide Combinations on Cotton Seedling Survival [3]

| Treatment Formulation | Seedling Survival (%) |

|---|---|

| Untreated Control | 46 |

| Apron/Chloroneb (A/C) Alone | 68 |

| A/C + Nusan 30 (TCMTB) | 82 |

| A/C + Nuzone 10ME (Imazalil) | 80 |

| A/C + TCMTB + Imazalil | 88 |

Detailed Experimental Protocol

This protocol reconstructs the methodology for treating cottonseed with a this compound-containing flowable fungicide.

1. Materials

- High-quality cottonseed [3]

- Apron/Chloroneb flowable fungicide [3]

- Supplemental fungicides (e.g., TCMTB, Imazalil) for enhanced Fusarium control [3]

- Rotary drum seed treater or other precision applicator [4]

- Personal Protective Equipment (PPE): Chemical-resistant gloves, coveralls, and eye protection [5]

2. Seed Treatment Procedure

- Step 1: Calibration - Calibrate the seed treater according to the seed lot size and target application rate (5.75-11.5 fl. oz./cwt) [3] [4].

- Step 2: Loading - Place the predetermined amount of cottonseed into the treater.

- Step 3: Application - With the treater drum rotating, apply the calculated volume of Apron/Chloroneb flowable fungicide to ensure a uniform coating on all seeds [4].

- Step 4: Additive Incorporation (Optional) - If required, add Nusan 30 (TCMTB) and/or Nuzone 10ME (Imazalil) to the treatment slurry to control Fusarium and other seed-surface organisms [3].

- Step 5: Curing and Storage - Allow treated seed to dry thoroughly. Store in a cool, dry place (<70°F / 21°C) and use within 6-12 months for optimal viability of the treatment [4].

3. Treated Seed Evaluation

- Visual Inspection: Check for uniform coverage and absence of clumping [4].

- Germination Test: Conduct a standard cool germination test to ensure viability remains above 80% [4].

- Field Scouting: After planting, monitor stands from VE to V2 growth stages. Evaluate stand counts (target >3 plants/ft) and root health (target <5% lesions) [4].

The experimental workflow for the entire process, from preparation to evaluation, is as follows:

Critical Regulatory and Safety Notes

- Obsolete Status: this compound is classified as an obsolete fungicide and is not approved under current regulations like EC 1107/2009 [1]. A 1996 regulatory document from California also reviewed a data exemption for this compound seed treatment, indicating a long history of regulatory scrutiny [6].

- Toxicity and Handling: While this compound has low to moderate acute toxicity to mammals, it is considered a skin and eye irritant [1]. Dermal exposure accounts for approximately 90% of all pesticide exposure incidents [5]. Applicators must use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and coveralls.

- Environmental Fate: this compound is persistent in soil (DT₅₀ of 130 days) and has low mobility, meaning it does not readily leach into groundwater. However, it is highly volatile, which raises concerns about drift during application [1].

Integrated Treatment Strategy in Modern Context

Modern cotton seed treatment relies on integrated strategies where this compound is no longer a component. The following diagram illustrates the decision-making workflow for building an effective treatment strategy using contemporary actives.

Conclusion

This document outlines detailed application notes for the historical use of this compound as a cotton seed treatment. The core takeaway for researchers and scientists is that This compound is an obsolete fungicide, and its profile serves as a reference for the evolution of seed treatment science. Modern protocols have moved toward integrated strategies using currently registered, effective fungicides and insecticides.

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. On the mechanism of action of the fungicide this compound [sciencedirect.com]

- 3. Apron/Chloroneb Flowable Fungicide for Cottonseed Treatment [cotton.org]

- 4. Cotton Seed Treatment Strategies: Boosting Germination and ... [cottongins.org]

- 5. Pesticide Applicator Certification Series: Toxicity of Pesticides [extension.okstate.edu]

- 6. Health and Safety Memo Listings [apps.cdpr.ca.gov]

Comprehensive Analytical Methods for Chloroneb Residue Analysis in Soil: Application Notes and Protocols

Introduction

Chloroneb (1,4-dichloro-2,5-dimethoxybenzene) is a fungicide historically used as a seed treatment for controlling fungal diseases in various crops including turf, ornamentals, soybeans, cotton, and beans. With its obsolete status in many jurisdictions and concerns about environmental persistence, accurate monitoring of this compound residues in soil remains crucial for environmental risk assessment. Analysis of this compound presents specific challenges due to its low aqueous solubility (8 mg/L at 20°C) and relatively high log P (3.58), indicating strong soil adsorption potential. This publication provides detailed application notes and standardized protocols for the extraction, detection, and quantification of this compound residues in soil matrices, incorporating validated performance data and practical implementation guidance for environmental laboratories.

Chemical and Physical Properties of this compound

Understanding this compound's physicochemical properties is essential for developing effective extraction and analytical methods. The compound's structural characteristics significantly influence its behavior in analytical procedures and environmental matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Significance in Analysis |

|---|---|---|---|

| IUPAC Name | 1,4-dichloro-2,5-dimethoxybenzene | - | Identification via mass spectrometry |

| Molecular Formula | C₈H₈Cl₂O₂ | - | Mass spectral characterization |

| Molecular Weight | 207.1 | g/mol | Quantification calculations |

| Melting Point | 134 | °C | Thermal stability in GC analysis |

| Water Solubility (20°C) | 8 | mg/L | Extraction solvent selection |

| log P (octanol-water) | 3.58 | - | Indicates non-polar extraction preference |

| Vapor Pressure (20°C) | 400 | mPa | Concentration steps consideration |

| Soil DT₅₀ (typical) | 130 | days | Environmental persistence concern |

This compound's chemical structure features a benzene ring substituted with chlorine atoms at positions 1 and 4 and methoxy groups at positions 2 and 5. This arrangement results in moderate volatility and low polarity, making it well-suited for gas chromatographic analysis. The compound's high soil adsorption coefficient necessitates vigorous extraction techniques to release bound residues from soil matrices. Its environmental persistence (DT₅₀ of 130 days) underscores the importance of sensitive monitoring methods even after use cessation [1].

Extraction and Analytical Methods

Microwave-Assisted Extraction (MAE) Followed by GC-MS

The Microwave-Assisted Extraction (MAE) technique provides an efficient approach for extracting this compound from soil matrices, offering significant advantages over traditional methods in terms of solvent consumption, extraction time, and recovery efficiency.

3.1.1 Principle and Advantages

MAE utilizes microwave energy to rapidly heat the solvent and soil matrix, facilitating the desorption and dissolution of target analytes. The technique generates internal heating through molecular rotation in the solvent and matrix, creating high temperatures and pressures that enhance extraction efficiency. Compared to traditional Soxhlet extraction, MAE reduces extraction time from hours to minutes, decreases solvent consumption by up to 90%, and improves recovery rates for non-polar compounds like this compound. The method has demonstrated particular effectiveness for a broad range of pesticide classes including organochlorines, to which this compound belongs [2].

3.1.2 Detailed MAE Protocol

Materials and Reagents:

- Acetone and hexane (residue analysis grade)

- Anhydrous sodium sulfate (heated at 400°C for 4 hours)

- This compound analytical standard (98-99% purity)

- Soil samples (air-dried, homogenized, and sieved through 2-mm mesh)

Equipment:

- Microwave-assisted extraction system (e.g., MES-1000, CEM Corporation) with lined extraction vessels

- Gas chromatograph-mass spectrometer (GC-MS)

- Analytical balance

- Volumetric flasks and pipettes

Procedure:

- Sample Preparation: Weigh 5.0 g of prepared soil sample into a TFM microwave extraction vessel.

- Spiking Procedure (for recovery studies): Add appropriate volume of this compound stock solution (5 mg/L in acetone) to soil samples. Allow solvent evaporation for 30 minutes before extraction.

- Solvent Addition: Add 35 mL of acetone:hexane (3:2 v/v) extraction solvent to the vessel.

- MAE Parameters: Secure vessels and program the MAE system with the following optimized conditions:

- Temperature: 120°C

- Pressure: 80 psi

- Microwave Power: 60%

- Extraction Time: 20 minutes

- Post-Extraction Processing: After cooling, filter extracts through Whatman No. 1 filter paper.

- Concentration: Evaporate filtrate to dryness under gentle nitrogen stream.

- Reconstitution: Redissolve residue in 1.0 mL of acetone for GC-MS analysis.

Safety Considerations: Always allow vessels to cool completely before opening. Use appropriate personal protective equipment when handling organic solvents [2].

QuEChERS-Based Multi-Residue Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an alternative methodology suitable for high-throughput analysis of this compound in multi-residue pesticide screening.

3.2.1 Principle and Advantages

QuEChERS utilizes a single-step extraction with acetonitrile followed by a dispersive solid-phase cleanup to remove matrix interferences. Originally developed for high-moisture agricultural commodities, the method has been successfully adapted for soil matrices. The primary advantages include minimal solvent consumption, high sample throughput, and effectiveness for a wide range of pesticide classes. Modern QuEChERS approaches can simultaneously extract over 200 pesticide residues, making it highly efficient for comprehensive monitoring programs [3] [4].

3.2.2 Detailed QuEChERS Protocol for Soil

Materials and Reagents:

- Acetonitrile (LC-MS grade)

- QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

- dSPE cleanup tubes (150 mg MgSO₄, 25 mg primary secondary amine)

- This compound analytical standard

Equipment:

- Centrifuge capable of 4000 rpm

- Vortex mixer

- Analytical balance

- Volumetric flasks and pipettes

Procedure:

- Sample Preparation: Weigh 5.0 g of prepared soil into a 50-mL polypropylene centrifuge tube.

- Hydration Step: Add 5 mL of water to the soil sample and vortex for 30 seconds.

- Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.

- Salt Addition: Add QuEChERS extraction salt packet and shake vigorously for 1 minute.

- Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

- Cleanup: Transfer 6 mL of supernatant to dSPE tube, shake for 30 seconds, and centrifuge at 4000 rpm for 5 minutes.

- Analysis: Transfer supernatant to autosampler vial for GC-MS analysis.

Method Modifications: For soils with high organic matter content, additional cleanup may be required. The method can be scaled to different sample sizes while maintaining solvent ratios [3] [4].

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

GC-MS analysis provides the specificity and sensitivity required for accurate this compound quantification in complex soil matrices.

Table 2: Optimized GC-MS Parameters for this compound Analysis

| Parameter | Setting | Alternative Setting |

|---|---|---|

| GC Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) | Similar low-polarity phase |

| Inlet Temperature | 250°C | 240-260°C |

| Carrier Gas | Helium | Helium |

| Flow Rate | 1 mL/min | 2 mL/min |

| Injection Mode | Splitless | Splitless |

| Injection Volume | 1 μL | 1-2 μL |

| Oven Program | Initial 90°C (hold 2 min), 6°C/min to 200°C (hold 5 min), 7°C/min to 290°C (hold 7 min) | Initial 90°C (hold 2 min), 6°C/min to 150°C (hold 5 min), 5°C/min to 220°C (hold 5 min), 6°C/min to 290°C (hold 2 min) |

| Transfer Line Temp. | 280°C | 275-285°C |

| Ion Source Temp. | 230°C | 225-235°C |

| Quadrupole Temp. | 150°C | 150°C |

| Solvent Delay | 3.0 min | 3.0 min |

| Detection Mode | Selected Ion Monitoring (SIM) or Total Ion Chromatogram (TIC) | - |

Mass Spectrometric Detection: For this compound identification and quantification, the following characteristic ions should be monitored: 190, 192, 206 (molecular ion cluster). The relative abundance of chlorine isotope patterns provides confirmation. The retention time should be established using certified standards under identical conditions [2] [3].

Method Validation and Performance Data

Comprehensive method validation ensures reliability and reproducibility of this compound analysis in soil matrices. The following performance characteristics should be established for each method.

Table 3: Performance Characteristics of this compound Analytical Methods

| Performance Parameter | MAE-GC-MS Method | QuEChERS-GC-MS Method |

|---|---|---|

| Recovery (%) | Good yields reported [2] | 70-120% (typical for multi-residue) [3] |

| Limit of Detection (LOD) | 0.0001-0.004 mg kg⁻¹ [2] | 0.78-14.74 ng/mL [3] |

| Limit of Quantification (LOQ) | Not specified | 2.34-44.22 ng/mL [3] |

| Linearity Range | Not specified | Wide range with r² >0.99 [3] |

| Precision (RSD%) | Not specified | <20% [3] |

| Extraction Time | 20 minutes | <30 minutes |

| Solvent Consumption | 35 mL/sample | <15 mL/sample |

Recovery Studies: For accuracy assessment, prepare spiked soil samples at multiple concentration levels (e.g., 0.01, 0.1, and 1.0 mg/kg). Include procedural blanks and quality control samples in each batch. Recovery rates should fall within 70-120% with relative standard deviation below 20% for routine analysis [2] [3].

Specificity: Demonstrate that the method unambiguously identifies this compound in the presence of other soil components. Use retention time matching and ion ratio confirmation compared to reference standards.

Analytical Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound residue analysis in soil samples, integrating both extraction methodologies:

Figure 1: Complete Analytical Workflow for this compound Residue Analysis in Soil

Troubleshooting and Best Practices

Common Analytical Challenges

Low Recovery Issues: If this compound recovery falls below acceptable limits, consider:

- Extending extraction time or increasing temperature within method limits

- Modifying solvent composition (increasing non-polar component ratio)

- Adding a soak step before extraction to enhance solvent penetration

Matrix Interferences: For soils with high organic matter content:

- Implement additional cleanup steps (Florisil, carbon, or additional dSPE)

- Optimize chromatographic separation by adjusting temperature program

- Use selective detection modes (SIM rather than SCAN) to enhance sensitivity

Carryover and Contamination:

- Include system blanks regularly to monitor carryover

- Use separate glassware for high-concentration samples

- Implement needle washes between injections

Quality Assurance Measures

Internal Standardization: Use deuterated or ¹³C-labeled this compound analogues when available for optimal quantification accuracy. Alternatively, select structurally similar compounds with consistent recovery as surrogate standards.

Quality Control Samples: Include in each analytical batch:

- Method blanks to monitor contamination

- Laboratory control samples to assess recovery

- Duplicate samples to evaluate precision

- Continuing calibration verification standards

Proficiency Testing: Participate in interlaboratory comparison studies to maintain analytical competence, when available.

Conclusion

The methodologies presented herein provide robust analytical approaches for determining this compound residues in diverse soil matrices. The MAE-GC-MS method offers high efficiency and sensitivity for targeted analysis, while the QuEChERS approach enables cost-effective, high-throughput monitoring in multi-residue programs. Method selection should consider specific laboratory capabilities, required throughput, and data quality objectives. Proper implementation of these protocols, accompanied by comprehensive quality control, will generate reliable data for environmental monitoring and regulatory decision-making regarding this persistent fungicide.

References

- 1. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. One-step Extraction of Multiresidue Pesticides in Soil by... [scialert.net]

- 3. Rapid analytical method for the determination of 220 ... [pmc.ncbi.nlm.nih.gov]

- 4. A multi-residue method for trace analysis of pesticides in soils ... [pmc.ncbi.nlm.nih.gov]

controlling snow mold with Chloroneb on golf courses

Introduction to Snow Mold and Chloroneb

Snow mold is a destructive turfgrass disease prevalent in northern climates, primarily caused by two types of pathogens: gray snow mold (causal agents: Typhula incarnata or T. ishikariensis) and pink snow mold or Microdochium patch (causal agent: Microdochium nivale) [1] [2]. Gray snow mold requires prolonged snow cover (exceeding 60 days) to develop, while pink snow mold can develop without snow cover, though it is most severe under it [1].

This compound (1,4-dichloro-2,5-dimethoxybenzene) is a systemic fungicide with a rich history of use against gray snow mold. Early research by Dr. Joseph Vargas in 1970 demonstrated its high efficacy, providing a viable alternative to heavy metal-based fungicides [3]. However, it is important to note that this compound is not effective against pink snow mold (Microdochium patch) [3].

Efficacy and Application Data

The table below summarizes key quantitative data for this compound application from foundational and modern research.

- Application Rates and Efficacy of this compound

| Parameter | Historical Data (Vargas, 1970) [3] | Modern Context & Alternatives |

|---|---|---|

| Target Disease | Gray Snow Mold (Typhula Blight) | Gray Snow Mold. Ineffective against Pink Snow Mold (Microdochium Patch) [3]. |

| Effective Formulations | 65% Wettable Powder (WP), 10% Granular [3] | Consult local distributors for available formulations. |

| Application Rate (WP) | 9 oz/1,000 ft² (27.5 kg/hectare) | -- |

| Application Rate (Granular) | 2.5 - 3.75 lb/1,000 ft² (122 - 183 kg/hectare) | -- |

| Reported Efficacy | Excellent control (86-93% reduction vs. untreated check) [3] | -- |

| Optimal Application Window | -- | Shortly before permanent snow cover [1]. See "Timing and Environmental Conditions" section. |

Application Protocol and Timing

The most critical factor for successful snow mold control is application timing. The goal is to make the application as close to the permanent snow cover as possible to minimize fungicide degradation from rainfall and warm temperatures [1].

Experimental Workflow for Timing Determination

The following diagram outlines a research-proven protocol from the University of Wisconsin for determining the optimal application window, which can be adapted for practical use.

Diagram Title: Snow Mold Fungicide Timing Workflow

Methodology Details:

- Heating Degree Days (HDD): This metric accumulates when the daily average temperature is below 50°F (10°C). Research indicates that an HDD accumulation of approximately 100 is a strong indicator for the optimal application window for certain fungicide mixtures [1].

- Soil Temperature: Monitoring soil temperature at a 2-inch (5 cm) depth provides another environmental cue, though it can be more variable year-to-year compared to HDD [1].

- Application Technique: Applications should be made in high spray volumes (at least 2 gallons per 1000 ft²) to ensure the fungicide penetrates the turf canopy and reaches the crown of the plant where infection occurs [2].

Resistance and Integrated Management

Fungicide resistance is a constant threat in pest management. This compound resistance has been documented in other fungal species like Aspergillus nidulans, where it can be conferred by a single, semi-dominant gene [4]. This highlights the importance of proactive resistance management.

Best Practices for Resistance Management:

- Use Mixtures: Apply this compound in a tank mix or use a pre-mixed product containing fungicides with different modes of action (e.g., mixed with a fungicide effective against pink snow mold) [2]. This is the most reliable method for broad-spectrum control and resistance mitigation.

- Rotate Modes of Action: Avoid consecutive applications of this compound. Rotate with other chemical classes, such as dicarboximides (e.g., iprodione) or DMIs (e.g., propiconazole) [1] [2].

- Cultural Controls: Integrate fungicide use with sound cultural practices:

- Fertility: Avoid high-nitrogen applications in late fall. Focus on potassium to enhance winter hardiness [2].

- Thatch Management: Dethatch and aerify in fall to improve air circulation and reduce the fungal habitat [2].

- Mowing: Continue mowing until growth stops to avoid long, matted grass under the snow [2].

- Snow Management: Avoid piling snow in shaded areas where cover will persist longest [2].

Conclusion and Key Recommendations

This compound remains a highly effective tool specifically for controlling gray snow mold. Its successful implementation relies on:

- Precision Timing: Application should be timed using environmental cues like Heating Degree Days, as close to permanent snow cover as possible.

- Resistance Management: It must be used as part of a mixture or rotation with other fungicide classes to preserve its efficacy.

- Integrated Approach: Fungicide applications are most effective when combined with proper cultural practices that reduce the turfgrass's susceptibility to disease.

For situations with pressure from both gray and pink snow mold, modern multi-site fungicides like Enclave (a combination of chlorothalonil, iprodione, thiophanate-methyl, and tebuconazole) have proven effective and offer a robust solution [2].

References

- 1. Plant uptake and optimal timing of snow mold fungicides [gcmonline.com]

- 2. Understanding and Managing Snow in Turfgrass Mold [controlsolutionsinc.com]

- 3. Talking about snow - GCMOnline.com mold [gcmonline.com]

- 4. Resistance and Mitotic Instability to this compound and 1,4 ... [pubmed.ncbi.nlm.nih.gov]

Chloroneb for controlling damping-off diseases

Chloroneb: Chemical and Toxicological Profile

The table below summarizes key identifiers and toxicological data for this compound.

| Property | Description / Value |

|---|---|

| IUPAC Name | 1,4-dichloro-2,5-dimethoxybenzene [1] |

| CAS RN | 2675-77-6 [1] |

| Chemical Formula | C₈H₈Cl₂O₂ [1] |

| Mode of Action | Systemic, absorbed via roots. Lipid peroxidation inhibitor (FRAC Code 14) [1]. |

| Acute Toxicity (Mammals) | Low to moderate toxicity to mammals. Considered a skin and eye irritant [1]. |

| Toxicity Category | Category IV (lowest acute toxicity) for oral, dermal, and inhalation exposure [2]. |

Historical Application and Efficacy

This compound was primarily used as a seed treatment and soil fungicide. The following table outlines its historical use patterns and environmental behavior.

| Aspect | Details |

|---|---|

| Target Pests | Damping-off, Snow mold, Blights, Brown patch [1] |

| Example Crops | Turf, Ornamentals, Soybeans, Cotton, Beans, Sugarbeet [1] |

| Formulations | Wettable powders, flowable concentrates, seed treatments (e.g., Demosan, Terraneb SP) [1] |

| Solubility (Water) | 8 mg/L (low) [1] |

| Soil Persistence (DT₅₀) | 130 days (Persistent) [1] |

| Mobility | Low leachability [1] |

Experimental Protocols for Research

The following workflows and protocols are adapted from historical use and general fungicide research practices.

Seed Treatment Protocol

The diagram below illustrates the workflow for a standard seed treatment protocol using this compound.

Procedure:

- Formulation Preparation: Prepare a suspension of this compound, for example, from a flowable concentrate formulation, using sterile distilled water [1].

- Seed Preparation: Weigh a batch of healthy seeds (e.g., cotton or soybean) and surface-sterilize them.

- Application: Apply the this compound suspension to the seeds at a historically used rate (specific rates should be sourced from historical product labels or literature). Ensure the seeds are evenly coated.

- Drying: Place the treated seeds in a fume hood and allow them to air-dry completely to avoid clumping.

- Bioassay: Plant the treated seeds in a soil medium that has been inoculated with a damping-off pathogen (e.g., Pythium or Rhizoctonia spp.). Maintain appropriate controls (e.g., untreated seeds, fungicide-standard).

- Assessment: Monitor and record disease incidence (pre- and post-emergence damping-off) and seedling stand count over a set period, typically 14-21 days.

Soil Drench Application Protocol

For pot-based experiments, a soil drench application can be used, as shown in the following workflow.

Procedure:

- Pot Preparation: Fill pots with a standardized potting mix. Inoculate the soil uniformly with a suspension of the target pathogen.

- Sowing: Sow untreated seeds in the pots.

- Drench Application: Immediately after sowing, apply the this compound drench suspension evenly to the soil surface. The application volume should be sufficient to move the chemical into the seed zone without causing waterlogging.

- Environmental Control: Place the pots in a growth chamber or greenhouse with controlled temperature and moisture conditions favorable for both the pathogen and the crop.

- Data Collection: Regularly assess the experiment by recording:

- Disease Severity: Using a standardized rating scale.

- Emergence Rate: Percentage of seeds that germinate and emerge.

- Plant Biomass: Fresh or dry weight of seedlings at the end of the trial.

Critical Safety and Regulatory Notes

- Regulatory Status: this compound is not approved under EC Regulation 1107/2009 and is considered an obsolete pesticide [1]. All research involving this chemical must be conducted under appropriate biosafety and chemical hygiene protocols.

- Personal Protective Equipment (PPE): Given that this compound is a skin and eye irritant [1], researchers must wear appropriate PPE, including gloves, lab coat, safety goggles, and a respirator when handling the concentrate or preparing formulations.

- Environmental Consideration: this compound is persistent in soil (DT₅₀ of 130 days) [1]. All experimental waste, including treated soil and plant material, must be disposed of as hazardous chemical waste in accordance with institutional and governmental regulations.

Research on Modern Alternatives

Current agricultural research is focused on developing sustainable pest management strategies that reduce reliance on chemical fungicides. A prominent area of study is the combination of Biocontrol Agents (BCAs) with reduced doses of fungicides, a practice known as Integrated Pest Management (IPM) [3].

- Combining BCAs and Fungicides: This approach aims to enhance disease control efficacy, reduce fungicide residues, and lower the risk of resistance development in pathogen populations [3].

- Compatibility Testing: A key research protocol involves testing the inherent compatibility of BCAs (like Trichoderma spp. or Bacillus spp.) with fungicides in vitro before developing combined application strategies [3].

References

Comprehensive Application Notes and Protocols: Single-Zoospore Culture Isolation with Chloroneb Exposure for Fungicide Resistance Studies

Introduction and Principles

Single-zoospore isolation represents a fundamental technique in fungal genetics and plant pathology research, enabling the establishment of genetically pure cultures for investigating phenotypic variation, inheritance patterns, and fungicide resistance mechanisms. The oomycete pathogen Phytophthora cinnamomi has served as a model organism for developing these techniques, particularly in studies examining colony morphology shifts and fungicide sensitivity changes following exposure to selected chemical agents. Chloroneb (Terraneb SP, 65% active), a fungicide commonly used in oomycete research, has demonstrated remarkable utility in selecting for resistant mutants while simultaneously inducing morphological variations that remain stable through successive asexual generations [1].

The principle underlying this methodology involves exposing wild-type isolates to sublethal or inhibitory concentrations of this compound, which promotes the development of fast-growing sectors that can be isolated and purified through single-zoospore culture. Zoospores, being typically uninucleate cells (89-99% in P. cinnamomi), provide an excellent system for genetic studies as they represent genetically discrete units [1]. This protocol capitalizes on the natural zoospore production capacity of oomycetes while incorporating selective pressure to isolate and characterize mutants with altered phenotypes. The resulting cultures can exhibit either stable or unstable inheritance of resistance traits, providing insights into the genetic plasticity of these important plant pathogens [1].

Materials and Reagents

Biological Materials

- Wild-type isolates of Phytophthora cinnamomi or related species (homothallic isolate P630 has been successfully used in prior studies) [1]

- Maintain stock cultures on V-8 agar slants at 15-18°C with periodic transfer every 3-4 months

Media and Solutions

Table 1: Culture Media Formulations

| Medium Type | Composition | Preparation Notes | Application |

|---|---|---|---|

| V-8 Agar | 10% V-8 juice, 0.02% CaCO3, 2% Bacto agar | Clarify V-8 juice by centrifugation; add CaCO3 before autoclaving | General culture maintenance |

| Selective Isolation Medium | 0.1% clarified V-8 agar, 100 µg/ml ampicillin, 50 µg/ml nystatin, 10 µg/ml pentachloronitrobenzene | Add antibiotics after autoclaving when temperature reaches ~50°C | Single-zoospore isolation |

| This compound Amendment | V-8 agar with 100-200 µg/ml this compound (Terraneb SP, 65% active) | Add fungicide to hot agar immediately after autoclaving | Mutant selection and resistance verification |

| Zoospore Production Broth | 10% clarified V-8 broth in distilled water | Clarify V-8 juice with CaCO3 by centrifugation at 270 g for 10 min before dilution | Zoospore induction |

Equipment and Supplies

- Standard microbiological equipment: Petri dishes (90-100 mm), inoculation loops, sterile culture blocks (2×2 mm approximately)

- Incubator with temperature control (24°C) and dark conditions

- Laminar flow cabinet for sterile transfers

- Centrifuge with swing-bucket rotor for V-8 juice clarification

- Fluorescence microscope with acridine orange capability (Zeiss or equivalent)

- Water bath for temperature control of media

- Cool white fluorescent light source (2,000 lux) for zoospore induction

Protocol: Single-Zoospore Isolation

Zoospore Production and Induction

Prepare mycelial mats: Cut approximately 2 mm mycelial blocks from the advancing margin of 3-day-old cultures grown on V-8 agar [1].

Pre-conditioning phase: Place mycelial blocks in 15 mL of 10% clarified V-8 broth in Petri plates and incubate at 24°C in darkness for 2-3 days to allow mycelial growth [1].

Induction sequence:

- Drain the V-8 broth carefully without disturbing the mycelial mats

- Resuspend mycelial mats in 15 mL of sterile tap water amended with 0.2 mL sterile soil extract

- Prepare soil extract by mixing 300 g garden soil with 300 mL tap water, sediment for 30 min, filter through Whatman No. 1 filter paper, and sterilize by passage through 0.22 µm Millipore filter [1]

- Incubate at 24°C in darkness overnight

- Drain the soil extract and add 15 mL of sterile tap water

- Expose to cool white fluorescent light (2,000 lux) at 24°C

Zoospore release: Within 8 hours, sporangia will produce and release zoospores into the suspension [1].

Single-Zoospore Isolation Technique

Traditional isolation method [1]:

- Spread approximately 0.2 mL of zoospore suspension (containing 200-400 zoospores) on selective isolation medium in Petri plates

- Incubate at 24°C for 24-48 hours

- Identify individual germinating spores under dissection microscope

- Transfer colonies originating from single zoospores to fresh V-8 agar plates

Advanced micro-isolation technique [2]:

- Prepare water agar plates with 50-100 marked circles (1-2 mm diameter) on the bottom

- Apply 0.1 µL droplets of zoospore suspension (adjusted to ~10 spores/µL) above each circle

- Incubate at 24°C for 12-24 hours until spores germinate with unbranched germ tubes

- Identify circles containing exactly one germinating spore (approximately 50% of circles at optimal concentration)

- Transfer single germinating spores individually to fresh medium

- This method reduces isolation time by 50% (approximately 60 minutes for 50 isolates compared to 120 minutes with traditional method) [2]

Table 2: Comparison of Single-Zoospore Isolation Methods

| Parameter | Traditional Method | Advanced Micro-isolation |

|---|---|---|

| Time for 50 isolates | ~120 minutes | ~60 minutes |

| Incubation period | 24-48 hours | 12-24 hours |

| Optimal spore concentration | 1,000-2,000 spores/mL | ~10 spores/µL |

| Single-spore efficiency | Variable, requires searching | >50% of droplets contain single spore |

| Germ tube observation | Less optimized | Enhanced visibility of unbranched germ tubes |

Protocol: this compound Exposure and Mutant Selection

Sector Induction and Mutant Selection

Initial exposure: Place four culture blocks (approximately 2×2×2 mm) from wild-type isolates on V-8 agar amended with 100 µg/mL this compound in Petri plates [1].

Incubation conditions: Seal plates with Parafilm and incubate at 24°C in darkness. Observe every 2-3 days for sector development [1].

Sector isolation: Within 3 weeks, fast-growing sectors will appear. Transfer these sectors to V-8 agar amended with 200 µg/mL this compound for resistance confirmation [1].

Culture purification: After 3-5 days growth on selective medium, transfer resistant mutants to this compound-free medium and culture for 3 days before zoospore production [1].

Resistance Determination and Phenotypic Characterization

Resistance verification:

- Place culture blocks (approx. 2 mm) from putative mutants on both V-8 agar and V-8 agar amended with 100 µg/mL this compound

- Incubate at 24°C in darkness for 3 days

- Classify as sensitive (no growth on this compound medium) or resistant (normal growth on this compound medium) [1]

Colony morphology assessment:

- Place mycelial blocks equidistant from the edge of V-8 agar plates without this compound (6 blocks per plate)

- Incubate at 24°C for 3 days

- Classify colony morphology as:

- F type: Flat, smooth colonies without conspicuous aerial growth

- C type: Cottony colonies with abundant aerial growth [1]

The following diagram illustrates the complete experimental workflow for mutant selection and characterization:

Data Analysis and Interpretation

Phenotypic Segregation Analysis

Following single-zoospore isolation from this compound-resistant mutants, researchers should expect to observe segregation patterns that provide insights into genetic stability. In the case of P. cinnamomi isolate P630-1, the following segregation pattern was observed [1]:

First zoospore generation: Among 90 zoospore cultures derived from a resistant mutant:

- 46.7% were F type and sensitive to this compound (revertants)

- 46.7% were F type and resistant to this compound

- 2.2% were C type and resistant to this compound

- 4.4% exhibited other combinations

Second zoospore generation:

- C type resistant isolates were unstable, with 23 of 30 (76.7%) retaining C type resistance, while 7 (23.3%) reverted to F type sensitive

- F type sensitive revertants were stable, with all zoospore cultures maintaining parental characteristics [1]

Nuclear Staining and Ploidy Assessment

Zoospore staining procedure:

- Prepare staining solution: 25 µg/mL acridine orange in 1% veronal acetate solution (adjust to pH 8.6 for improved effectiveness)

- Mix one drop of zoospore suspension with one drop of acridine orange solution on glass slide

- Dry with hair dryer, then add another drop of stain and cover with cover slip

- Seal with fingernail varnish and examine immediately with fluorescence microscope

- Nuclei appear as bright green spherical, elliptical or irregular particles against faint green background [1]

Nuclear characteristics: The majority of zoospores (89-99%) in both C and F type cultures are uninucleate, supporting their utility in genetic studies [1].

Table 3: Phenotypic Segregation in Successive Zoospore Generations

| Generation | Parental Phenotype | Progeny Phenotypes | Percentage | Stability Assessment |

|---|---|---|---|---|

| First zoospore | F type resistant | F type resistant | 46.7% | Unstable |

| F type sensitive | 46.7% | Stable | ||

| C type resistant | 2.2% | Unstable | ||

| Second zoospore | C type resistant | C type resistant | 76.7% | Unstable |

| F type sensitive | 23.3% | Stable | ||

| Second zoospore | F type sensitive | F type sensitive | 100% | Stable |

Applications and Troubleshooting

Research Applications

The combined methodology of single-zoospore isolation with this compound exposure enables diverse research applications:

- Fungicide resistance monitoring: Track the development and stability of resistance traits in field populations [1]

- Genetic studies: Investigate parasexual cycles and nuclear transfer in oomycetes [3]

- Colony morphology research: Examine the relationship between morphological changes and pathogenicity factors

- Ecological stoichiometry: Evaluate how nutrient ratios affect pathogen sensitivity to fungicides [4]

- Cell signaling studies: Investigate calcium signaling pathways in zoospore behavior [5]

Troubleshooting Guide

Table 4: Troubleshooting Common Issues

| Problem | Potential Causes | Solutions |

|---|---|---|

| No sector formation | This compound concentration too high | Test range 50-150 µg/mL |

| Incubation period insufficient | Extend to 3-4 weeks | |

| Poor zoospore production | Inadequate pre-conditioning | Extend V-8 broth incubation to 3 days |

| Suboptimal induction conditions | Ensure proper soil extract and light exposure | |